molecular formula C10H10Cl2O2 B7846760 4-(2,4-Dichlorophenyl)butanoic acid

4-(2,4-Dichlorophenyl)butanoic acid

Cat. No. B7846760
M. Wt: 233.09 g/mol
InChI Key: UZJVFYUKNMIAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dichlorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Studies have investigated the molecular docking and spectroscopic properties of compounds related to 4-(2,4-Dichlorophenyl)butanoic acid. These compounds, due to their structural similarities, provide insights into the reactivity, stability, and potential biological activities of 4-(2,4-Dichlorophenyl)butanoic acid. Key findings include the identification of noncovalent interactions like hydrogen bonding and Van der Waals interactions, which are crucial for understanding molecular behavior and reactivity (Vanasundari et al., 2017); (Vanasundari et al., 2018).

Biological Activity and Synthesis of Derivatives

Research has explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with other compounds, leading to the synthesis of various derivatives. These derivatives exhibit antimicrobial and antifungal activities, indicating potential applications in the development of new pharmaceutical agents (Sayed et al., 2003).

Analytical Chemistry and Detection in Environmental Samples

4-(2,4-Dichlorophenyl)butanoic acid has been studied in the context of environmental analysis, particularly for the detection and quantification of herbicides in soil and other samples. These studies have developed methods for the accurate and efficient detection of chlorophenoxy acid herbicides, which are crucial for environmental monitoring and ensuring safety standards (Rosales-Conrado et al., 2002); (Rosales-Conrado et al., 2005).

Environmental Pollutant Abatement

The compound has been investigated for its role in the catalytic abatement of toxic environmental pollutants. Studies demonstrate its effectiveness in removing pollutants from water, indicating its potential application in environmental remediation technologies (Nair & Kurian, 2018).

Soil Interaction and Sorption Studies

Research has also focused on understanding the sorption behavior of 4-(2,4-Dichlorophenyl)butanoic acid in soil. These studies provide insights into how the compound interacts with soil components, which is essential for predicting its environmental fate and impact (Werner et al., 2012).

properties

IUPAC Name

4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJVFYUKNMIAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)butanoic acid

Synthesis routes and methods

Procedure details

By the method of Example 1, Step A, 3.63 g (0.0363 mole) of chromium trioxide, 5 mL of water, 5.6 g (0.056 mole) of 18M sulfuric acid, 10.4 mL of water, and 11.4 g (0.052 mole) of 4-(2,4-dichlorophenyl)-1-butanol in 332 mL of acetone are reacted, yielding 4-(2,4-dichlorophenyl)butanoic acid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
332 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.